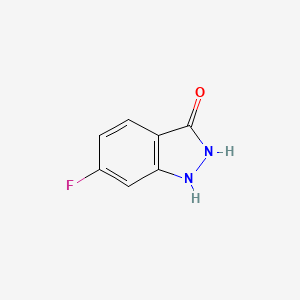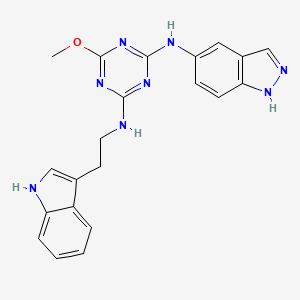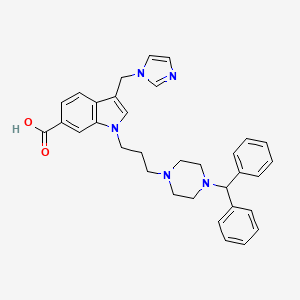![molecular formula C25H36O7 B1673947 1-[(10E)-6,8-dimethyl-11-phenylundec-10-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1673947.png)
1-[(10E)-6,8-dimethyl-11-phenylundec-10-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-731128 is a synthetic organic compound known for its role as a potent inhibitor of squalene synthase, an enzyme involved in the biosynthesis of cholesterol.
Preparation Methods
The synthesis of L-731128 involves several key steps. The total synthesis and structural assignment of alkyl citrate L-731128 are described, and the synthesis of its C4 oxidized congener L-731127 utilized a regio- and stereoselective enolate oxidation with oxygen gas. A highly stereoselective Rubottom oxidation of a cyclic silylketene acetal then enabled oxidation at C2 to afford the cinatrins C1 and C3 . Industrial production methods for L-731128 are not widely documented, but the synthetic routes typically involve complex organic reactions under controlled conditions.
Chemical Reactions Analysis
L-731128 undergoes various chemical reactions, including oxidation and substitution reactions. The compound’s structure allows for regio- and stereoselective oxidations, which are crucial for its synthesis and modification. Common reagents used in these reactions include oxygen gas for enolate oxidation and cyclic silylketene acetal for Rubottom oxidation . The major products formed from these reactions are highly oxidized alkyl citrates, which are essential intermediates in the synthesis of L-731128 and its analogs.
Scientific Research Applications
Mechanism of Action
L-731128 exerts its effects by inhibiting squalene synthase, an enzyme that catalyzes the first committed step in the biosynthesis of cholesterol. By blocking this enzyme, L-731128 effectively reduces the production of cholesterol in the body. The molecular targets of L-731128 include the active site of squalene synthase, where it binds and prevents the enzyme from catalyzing the conversion of farnesyl pyrophosphate to squalene .
Comparison with Similar Compounds
L-731128 is part of a class of compounds known as alkyl citrate analogs of zaragozic acids. Similar compounds include L-731120 and other squalene synthase inhibitors. Compared to these compounds, L-731128 is unique in its specific regio- and stereoselective oxidation reactions, which contribute to its potent inhibitory activity . The structural differences between L-731128 and its analogs result in variations in their inhibitory potency and selectivity for squalene synthase.
Properties
Molecular Formula |
C25H36O7 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(E)-2-hydroxy-9,11-dimethyl-14-phenyltetradec-13-ene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C25H36O7/c1-18(16-19(2)11-9-14-20-12-6-4-7-13-20)10-5-3-8-15-21(23(28)29)25(32,24(30)31)17-22(26)27/h4,6-7,9,12-14,18-19,21,32H,3,5,8,10-11,15-17H2,1-2H3,(H,26,27)(H,28,29)(H,30,31)/b14-9+ |
InChI Key |
DSEOFKAKDCUIFI-NTEUORMPSA-N |
SMILES |
CC(CCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O)CC(C)CC=CC1=CC=CC=C1 |
Isomeric SMILES |
CC(CCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O)CC(C)C/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(CCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O)CC(C)CC=CC1=CC=CC=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-731128; L 731128; L731128. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B1673876.png)
![5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine](/img/structure/B1673877.png)






